1-Methyl-1,4-dihydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline familyThis compound is of significant interest due to its unique structure and the presence of a nitrile group, which can influence its reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1,4-dihydroquinoline-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of the corresponding hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, or diethylmalonate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-Methyl-1,4-dihydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as gluconate 2-dehydrogenase, and may exhibit antiallergic, antiasthmatic, and antiarthritic properties . The nitrile group plays a crucial role in its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methyl-1,4-dihydroquinoline-3-carbonitrile include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline-2,4-diones: These compounds have diverse applications in drug research and development.
Other Quinoline Derivatives: Various quinoline derivatives exhibit antimicrobial, anticancer, and other therapeutic properties.
Uniqueness
This compound is unique due to the presence of the nitrile group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
72594-76-4 |
---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-methyl-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H10N2/c1-13-8-9(7-12)6-10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3 |
InChI Key |
KZWCJTPPYLIJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.